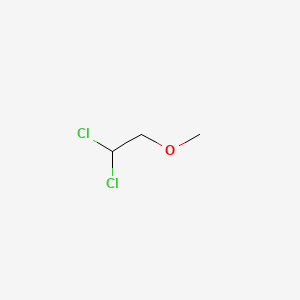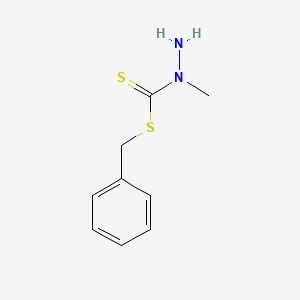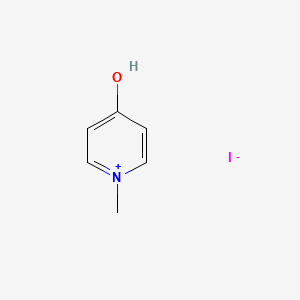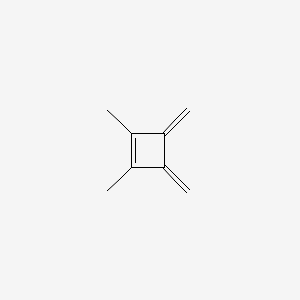![molecular formula C32H38SSn2 B14696910 Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane CAS No. 25094-60-4](/img/structure/B14696910.png)
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is an organotin compound characterized by the presence of butyl, diphenyl, and stannyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane typically involves the reaction of butyl lithium with diphenylstannane in the presence of a sulfur source. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The butyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted organotin compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of complex organotin compounds and is utilized in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of organotin toxicity and its effects on biological systems. It is also used in the development of organotin-based drugs.
Medicine
In medicine, organotin compounds, including this compound, are investigated for their potential use as anticancer agents due to their ability to interact with cellular components and inhibit tumor growth.
Industry
Industrially, this compound is used as a stabilizer in the production of polymers and plastics. It helps improve the thermal stability and durability of these materials.
Mécanisme D'action
The mechanism of action of Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in its potential use as an anticancer agent, where it targets and inhibits the growth of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl-[butyl(diphenyl)silyl]sulfanyl-diphenylsilane
- Butyl acetate
- tert-Butyldiphenylsilyl
Uniqueness
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is unique due to its specific combination of butyl, diphenyl, and stannyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
25094-60-4 |
|---|---|
Formule moléculaire |
C32H38SSn2 |
Poids moléculaire |
692.1 g/mol |
Nom IUPAC |
butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane |
InChI |
InChI=1S/4C6H5.2C4H9.S.2Sn/c4*1-2-4-6-5-3-1;2*1-3-4-2;;;/h4*1-5H;2*1,3-4H2,2H3;;; |
Clé InChI |
ZWPUARUQGVBEOL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)S[Sn](CCCC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


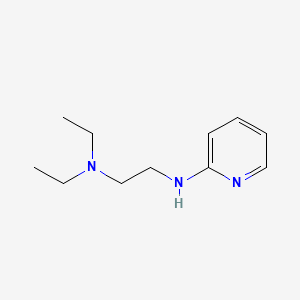
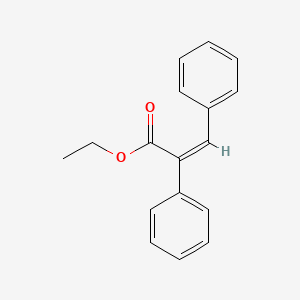
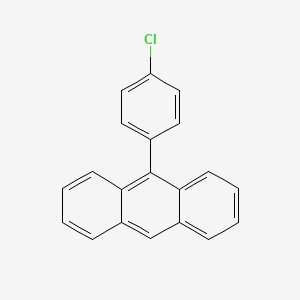
silane](/img/structure/B14696848.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
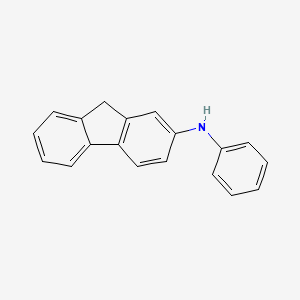
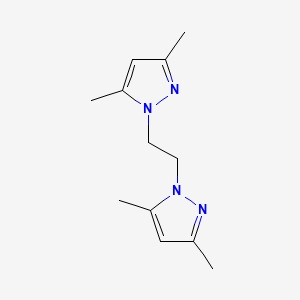
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
